1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid is an organic compound known for its complex structure involving a pyrrolidine ring fused with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of precursors under specific conditions. For example, a common route may involve the following steps:
Starting with a substituted pyrrolidine
Introducing the triazole group via cycloaddition reactions
Protective group chemistry to introduce the isopropylcarbonyl moiety.
Industrial Production Methods: While laboratory synthesis methods are well-documented, scaling up for industrial production would require optimization of reaction conditions, use of catalysts, and perhaps continuous flow chemistry techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid can undergo several types of reactions:
Oxidation: : Can be oxidized at various points on its structure.
Reduction: : Functional groups within the compound can be reduced under the right conditions.
Substitution: : Particularly on the pyrrolidine ring and the triazole group.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles may be employed depending on the desired transformation.
Major Products: The products will vary depending on the specific reaction and conditions but may include modified triazole derivatives, carboxylic acid derivatives, or altered pyrrolidine structures.
Scientific Research Applications
This compound has been studied for:
Medicinal Chemistry: : As a potential scaffold for drug design, given its ability to interact with biological targets.
Organic Synthesis: : As an intermediate for more complex molecules.
Material Science: : Potential use in the development of new materials with unique properties.
Mechanism of Action
The specific mechanism of action depends on its application. For instance, in a medicinal context, it may bind to particular enzymes or receptors, influencing their activity through various molecular pathways. The molecular targets and pathways involved often relate to the biological systems it interacts with.
Comparison with Similar Compounds
1-[(3S,4R)-4-Methylpyrrolidin-3-yl]triazole
1-[(3S,4R)-4-Isopropylpyrrolidin-3-yl]triazole
1-[(3S,4R)-4-Ethylpyrrolidin-3-yl]triazole
These compounds share a core structural similarity but differ in their side chains, influencing their properties and reactivity.
Properties
IUPAC Name |
1-[(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-8-5-16(12(20)21-13(2,3)4)7-10(8)17-6-9(11(18)19)14-15-17/h6,8,10H,5,7H2,1-4H3,(H,18,19)/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAKZPIZVWBSR-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.